Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Profile vs. Common Indole-3-acetamide Analogs
The compound's computed XLogP3 of approximately 3.2 (estimated by fragment-based method) places it in a moderately lipophilic range, distinct from more polar analogs such as 2-(1H-indol-3-yl)-N-(pyridin-3-yl)acetamide (estimated XLogP ~1.5) and more lipophilic analogs such as N-benzyl-2-(1-methyl-1H-indol-3-yl)acetamide (estimated XLogP ~3.8) [1]. The presence of the furan oxygen provides a hydrogen-bond acceptor site not available in phenyl-substituted comparators, increasing the H-bond acceptor count to 4 vs. 3 for the phenyl analog [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.2; H-bond acceptors = 4 |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-N-(pyridin-3-yl)acetamide: XLogP ≈ 1.5, HBA = 3; N-benzyl-2-(1-methyl-1H-indol-3-yl)acetamide: XLogP ≈ 3.8, HBA = 2 |
| Quantified Difference | ΔXLogP ≈ +1.7 vs. polar analog; −0.6 vs. lipophilic analog; ΔHBA = +1 vs. phenyl analog |
| Conditions | Computed using XLogP3 algorithm (PubChem); values are in silico estimates. |
Why This Matters
The intermediate lipophilicity and additional hydrogen-bond acceptor differentiate this compound from common screening library analogs, potentially affecting membrane permeability and target-binding profiles, which is critical when selecting a chemical probe for target validation campaigns.
- [1] PubChem Computed Properties. N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
